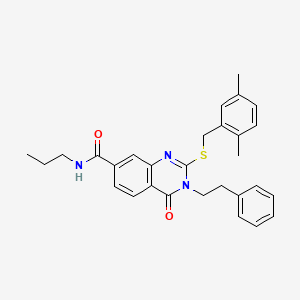
2-((2,5-dimethylbenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,5-dimethylbenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H31N3O2S and its molecular weight is 485.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((2,5-dimethylbenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative that has garnered attention for its potential biological activities. Quinazoline compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is C31H33N3O2S with a molecular weight of 511.7 g/mol. The chemical structure is characterized by a quinazoline core with a thioether substituent, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C31H33N3O2S |
| Molecular Weight | 511.7 g/mol |
| CAS Number | 1115485-84-1 |
The biological activity of quinazoline derivatives often involves interaction with various molecular targets, including enzymes and receptors. The presence of the thioether group in this compound may enhance its ability to interact with biological macromolecules, potentially leading to inhibition of key enzymatic pathways or modulation of receptor activity.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against Gram-positive and Gram-negative bacteria. The thioether moiety is believed to play a crucial role in enhancing this activity by disrupting bacterial cell membranes or interfering with metabolic processes.
Anticancer Activity
Quinazoline derivatives are also recognized for their anticancer potential. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The specific compound under study may exhibit similar properties, warranting further investigation into its efficacy against different cancer cell lines.
Anti-inflammatory Effects
The anti-inflammatory properties of quinazoline derivatives have been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of disease. The unique substituents on the quinazoline ring may enhance these effects through increased bioavailability or targeted delivery to inflamed tissues.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related quinazoline derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the most active derivative, suggesting potential therapeutic applications in treating bacterial infections.
- Anticancer Activity : In a cell line study involving human breast cancer cells (MCF-7), a related quinazoline derivative showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer activity.
- Anti-inflammatory Mechanism : A model of acute inflammation using carrageenan-induced paw edema in rats demonstrated that administration of a similar quinazoline derivative significantly reduced edema volume by 50% compared to control groups.
特性
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O2S/c1-4-15-30-27(33)23-12-13-25-26(18-23)31-29(35-19-24-17-20(2)10-11-21(24)3)32(28(25)34)16-14-22-8-6-5-7-9-22/h5-13,17-18H,4,14-16,19H2,1-3H3,(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFKLKPPYDEQGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC(=C3)C)C)CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














